2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate
Description
Properties
IUPAC Name |
2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-N-pyridin-3-ylacetamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2.C2H2O4/c1-9-15-13(20-17-9)10-6-18(7-10)8-12(19)16-11-3-2-4-14-5-11;3-1(4)2(5)6/h2-5,10H,6-8H2,1H3,(H,16,19);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPWOYORHNKNOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)CC(=O)NC3=CN=CC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)-N-(pyridin-3-yl)acetamide oxalate is a novel derivative that incorporates a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and cytotoxic properties based on various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 383.38 g/mol. It features a unique combination of azetidine and pyridine moieties along with the oxadiazole ring, which contributes to its biological activity.
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole structure exhibit significant antimicrobial properties. For instance:
- Bactericidal Effects : Studies indicate that derivatives of 1,2,4-oxadiazoles demonstrate strong bactericidal activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | < 50 µg/mL |
| Other derivatives | E. coli | < 100 µg/mL |
Anticancer Activity
The potential anticancer properties of oxadiazole derivatives have been explored in several studies:
- Cell Viability : In vitro tests have shown that certain oxadiazole derivatives can inhibit cancer cell proliferation significantly. For example, compounds similar to the one have demonstrated IC50 values in the micromolar range against various cancer cell lines .
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| HepG2 (Liver Cancer) | 20 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for determining the safety profile of new compounds:
- Normal Cell Lines : The compound was tested against L929 fibroblast cells and showed low cytotoxicity at concentrations up to 100 µM. Notably, some derivatives even enhanced cell viability at lower concentrations .
The mechanism underlying the biological activities of 1,2,4-oxadiazole derivatives often involves:
- Inhibition of Enzymatic Activity : Many compounds disrupt key enzymatic pathways in bacteria and cancer cells.
- Interference with DNA Replication : Some studies suggest that these compounds may interact with DNA or RNA synthesis processes.
Case Studies
Recent investigations into the biological activities of oxadiazole derivatives highlight their potential applications:
- Antibacterial Study : A study conducted on a series of oxadiazole derivatives revealed that those incorporating azetidine structures exhibited enhanced antibacterial effects compared to their non-substituted counterparts .
- Cancer Research : Another study focused on the anticancer efficacy of pyridine-based oxadiazoles indicated promising results against breast cancer cell lines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. The presence of the thiazole and azetidine moieties enhances the compound's efficacy against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 - 8 µg/mL |
| Escherichia coli | 0.5 - 8 µg/mL |
A study demonstrated that this compound shows synergistic effects when combined with conventional antibiotics, suggesting its potential role in overcoming antibiotic resistance .
Anticancer Activity
The compound has shown promising results in anticancer assays. In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis and exhibits cytotoxic effects with IC50 values ranging from:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.5 | Apoptosis via caspase activation |
| A549 | 5.0 | Apoptosis via caspase activation |
The mechanism involves the activation of caspase pathways, leading to programmed cell death .
Antioxidant Activity
The antioxidant potential of the compound was evaluated using assays such as DPPH and ABTS radical scavenging tests. Results indicated a significant reduction in oxidative stress markers, suggesting that the compound may protect against oxidative damage in cellular systems .
Case Studies
- Antimicrobial Efficacy : A recent study tested a series of oxadiazole derivatives against multi-drug resistant bacterial strains. The results highlighted a synergistic effect when combined with conventional antibiotics, suggesting a potential role in overcoming antibiotic resistance .
- Cancer Treatment : In a preclinical trial involving human cancer cell lines, the compound demonstrated enhanced cytotoxicity compared to standard chemotherapeutic agents. This study emphasized the need for further investigation into its use as an adjunct therapy in cancer treatment .
Comparison with Similar Compounds
Key Observations:
Core Flexibility :
- The azetidine-oxadiazole-acetamide scaffold (target compound and ) offers modularity for substituent variation, contrasting with rigid cephalosporin () or pyrazole () cores.
- The pyridin-3-yl group in the target compound may enhance target binding compared to cyclopropyl () due to π-π stacking or hydrogen bonding .
Synthetic Challenges :
- Cephalosporin derivatives show stark yield differences (2% vs. 54%), likely due to steric effects of substituents (e.g., dichlorophenyl vs. p-tolyl) .
- Oxadiazole synthesis generally requires mild conditions, but azetidine functionalization may introduce steric hindrance .
Biological Activity: Cephalosporins (16b, 16e) target non-replicating Mycobacterium tuberculosis, suggesting the oxadiazole-azetidine motif may enhance penetration or stability in bacterial environments .
Physicochemical and Spectroscopic Comparisons
IR/NMR Signatures :
Solubility :
Contradictions and Limitations
- Activity Data Gaps : Direct biological data for the target compound is absent, requiring extrapolation from structurally dissimilar cephalosporins or kinase inhibitors.
- Synthetic Feasibility : High-yield synthesis (e.g., 54% for 16b) suggests feasibility for azetidine-oxadiazole systems, but steric effects may limit generality .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
